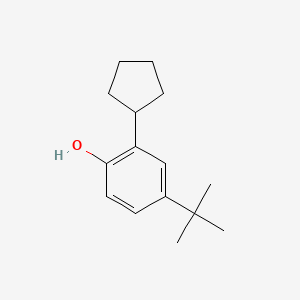

4-tert-Butyl-2-cyclopentylphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

52762-67-1 |

|---|---|

Molecular Formula |

C15H22O |

Molecular Weight |

218.33 g/mol |

IUPAC Name |

4-tert-butyl-2-cyclopentylphenol |

InChI |

InChI=1S/C15H22O/c1-15(2,3)12-8-9-14(16)13(10-12)11-6-4-5-7-11/h8-11,16H,4-7H2,1-3H3 |

InChI Key |

VEZHYEYZBFZZMB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)O)C2CCCC2 |

Origin of Product |

United States |

The Foundation: Substituted Phenols in Organic Chemistry and Materials Science

Substituted phenols are a class of organic compounds that form the bedrock of numerous applications, from the synthesis of pharmaceuticals and agrochemicals to the development of advanced polymers. ontosight.ai These compounds consist of a phenol (B47542) ring where one or more hydrogen atoms have been replaced by other functional groups. This substitution dramatically influences the compound's physical and chemical properties, such as its reactivity, solubility, and acidity.

In the realm of materials science, substituted phenols are particularly valued for their antioxidant properties. They are frequently incorporated into plastics, rubbers, and other polymeric materials to prevent degradation caused by oxidation, thereby extending the material's lifespan and performance. ontosight.aiwikipedia.org The hydroxyl group on the phenol ring is key to this function, as it can donate a hydrogen atom to neutralize free radicals, which are highly reactive species that can initiate a chain reaction of degradation.

The Focus on Bulk: Rationale for Investigating Sterically Hindered Phenolic Compounds

The investigation into sterically hindered phenols, such as 4-tert-Butyl-2-cyclopentylphenol, is driven by the significant impact of bulky substituent groups on the molecule's reactivity and stability. "Steric hindrance" refers to the spatial arrangement of atoms within a molecule that can impede chemical reactions. In the case of phenolic compounds, bulky groups positioned near the hydroxyl group can provide a physical shield, influencing how the hydroxyl group interacts with its environment.

This steric hindrance is a critical design element for effective antioxidants. The bulky groups, like the tert-butyl and cyclopentyl groups in this compound, enhance the stability of the phenoxy radical that forms after the donation of a hydrogen atom to a free radical. This increased stability prevents the antioxidant itself from becoming a pro-oxidant and initiating further degradation. Furthermore, the hydrophobic nature of these bulky alkyl groups increases the compound's solubility in non-polar environments like plastics and oils, making them more effective stabilizers in these materials.

Emerging Research Frontiers for 4 Tert Butyl 2 Cyclopentylphenol

Regioselective Alkylation Strategies in Phenol Synthesis

Regioselective alkylation of phenols is the targeted introduction of an alkyl group onto a specific carbon atom of the aromatic ring. The hydroxyl (-OH) group of phenol is a powerful activating group and an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions immediately adjacent to it (ortho) or opposite to it (para). The challenge in synthesizing a di-substituted phenol like this compound lies in controlling the sequential addition of two different alkyl groups to achieve the desired 2,4-substitution pattern without forming unwanted isomers.

The Friedel-Crafts alkylation is a cornerstone of C-alkylation, involving the reaction of an aromatic ring with an alkylating agent in the presence of a catalyst. slchemtech.com For phenol alkylation, the alkylating agents are typically alkenes (e.g., isobutylene, cyclopentene), alcohols (e.g., tert-butanol, cyclopentanol), or alkyl halides. slchemtech.comjk-sci.com The reaction is an electrophilic aromatic substitution where a Lewis acid catalyst activates the alkylating agent to generate a carbocation (a positively charged carbon species). slchemtech.com This electrophile is then attacked by the electron-rich phenol ring. slchemtech.com

Key challenges in Friedel-Crafts alkylation include:

Polyalkylation : The first alkyl group added to the ring can further activate it, leading to the addition of multiple alkyl groups. slchemtech.com This can be managed by using an excess of the phenol reactant. jk-sci.com

Rearrangements : The carbocation intermediate can rearrange to a more stable form, leading to a mixture of products with different alkyl structures. jk-sci.com

Regiocontrol : As the phenol ring has multiple active sites (ortho and para), a mixture of isomers is often produced. orgsyn.org

The choice of catalyst is paramount in directing the outcome of phenol alkylation, influencing both the rate of reaction and the selectivity towards the desired product.

Lewis acids are the traditional catalysts for Friedel-Crafts reactions. slchemtech.com They function by accepting an electron pair, which facilitates the formation of the carbocation from the alkylating agent. jk-sci.com Common Lewis acids include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), boron trifluoride (BF₃), and titanium tetrachloride (TiCl₄). slchemtech.comjk-sci.comorgsyn.org Their activity varies significantly, allowing for catalyst choice to be tailored to the specific reaction. jk-sci.com For instance, in the synthesis of this compound, a Lewis acid would be used to generate both the tert-butyl cation from isobutylene and the cyclopentyl cation from cyclopentene.

More advanced systems include cooperative catalysts. A dual system of a Lewis acid like scandium trifluoromethanesulfonate (Sc(OTf)₃) and a metal like palladium on carbon (Pd/C) has been shown to be effective for selective ortho-alkylation of phenols. acs.orgacs.org Similarly, a combination of iron(III) chloride (FeCl₃) and hydrochloric acid (HCl) can act as a powerful synergistic catalytic system for the tert-butylation of phenols. nih.gov

Table 1: Classification of Lewis Acid Activity in Friedel-Crafts Reactions

| Activity Level | Examples of Lewis Acids |

|---|---|

| Very Active | AlCl₃, AlBr₃, GaCl₃, SbF₅, MoCl₅ |

| Moderately Active | FeCl₃, SbCl₅, InCl₃, SnCl₄ |

| Mild | BCl₃, TiCl₄, FeCl₂ |

Data sourced from J&K Scientific LLC. jk-sci.com

To overcome the drawbacks of homogeneous Lewis acids (e.g., difficult separation, corrosive nature, and generation of waste), heterogeneous solid acid catalysts have been developed. whiterose.ac.uk These materials provide acidic sites on a solid support, are easily filtered from the reaction mixture, and can often be regenerated and reused, aligning with the principles of green chemistry. sharif.edu

Examples of solid acid catalysts used in phenol alkylation include:

Zeolites : These are microporous aluminosilicate minerals with well-defined pore structures. Large-pore zeolites like H-Y and HBEA are active for phenol alkylation. confex.com H-Y zeolites have been used to produce 2,4-di-tert-butylphenol from phenol and isobutylene. epa.govcolab.ws

Clays : Montmorillonite K10 clay has been successfully used for the regioselective alkylation of phenol with cyclopentanol to produce 2-cyclopentylphenol, a key intermediate for various products. rsc.org

Supported Catalysts : Acids can be supported on inert materials like silica. A catalyst of phosphotungstic acid on a silica support has been used to synthesize 4-tert-butyl-2-(α-methyl benzyl)phenol from 4-tert-butylphenol (B1678320) and styrene. gychbjb.com Another approach involves grafting an aluminum precursor onto silica gel to create a solid, ortho-selective catalyst. whiterose.ac.uk

Table 2: Examples of Solid Acid Catalysts in Phenol Alkylation

| Catalyst | Reactants | Key Product(s) | Reference |

|---|---|---|---|

| Montmorillonite K10 | Phenol, Cyclopentanol | 2-Cyclopentylphenol | rsc.org |

| H-Y Zeolite | Phenol, Isobutene | 2,4-Di-tert-butylphenol | epa.gov |

| HBEA, FAU Zeolites | Phenol, Cyclohexanol | 2- and 4-Cyclohexylphenol | confex.com |

| Silica-supported Al-phenolate | Phenol, Isobutene | 2-tert-Butylphenol, 2,4-Di-tert-butylphenol | whiterose.ac.uk |

Stereoselectivity refers to the preferential formation of one stereoisomer over another. In the direct synthesis of this compound from 4-tert-butylphenol and cyclopentene, the introduction of the unsubstituted cyclopentyl ring does not create a new chiral center on the moiety itself. Therefore, stereoselectivity at the cyclopentyl group is not a primary consideration in this specific reaction.

However, the concept becomes critical when the resulting phenol is used as an intermediate in the synthesis of more complex, chiral molecules. For example, 2-cyclopentylphenol is a key intermediate in the synthesis of (S)-penbutolol, an antihypertensive drug. rsc.org In that multi-step synthesis, achieving the correct 'S' stereochemistry at a different part of the molecule is essential for its biological activity, and the synthesis of the initial building block must be compatible with subsequent stereoselective steps. rsc.org While the initial Friedel-Crafts alkylation to introduce the cyclopentyl group is not stereoselective, subsequent transformations on the molecule would require stereocontrolled reactions. rsc.org

Multi-Step Synthesis Approaches to this compound

The synthesis of this compound is logically approached via a multi-step process, most commonly involving the sequential alkylation of phenol. A highly plausible and efficient route begins with the readily available compound 4-tert-butylphenol.

The synthetic strategy is as follows:

Starting Material : 4-tert-butylphenol. This compound is industrially produced by the alkylation of phenol with isobutylene, where the para-substituted product is typically favored and can be isolated.

Ortho-Cyclopentylation : The second step is the regioselective alkylation of 4-tert-butylphenol with a cyclopentylating agent, such as cyclopentene or cyclopentanol, in the presence of an acid catalyst.

The regioselectivity of this second step is directed by the existing substituents on the phenol ring. The powerful ortho, para-directing hydroxyl group and the weaker ortho, para-directing tert-butyl group work in concert. Since the para position relative to the hydroxyl group is already blocked by the bulky tert-butyl group, the incoming cyclopentyl electrophile is strongly directed to one of the ortho positions. This makes the synthesis of the 2,4-disubstituted product highly favorable. The synthesis of 4-tert-butyl-2-(α-methylbenzyl)phenol by the alkylation of 4-tert-butylphenol at the 2-position provides a strong precedent for this type of regioselective reaction. google.com The use of catalysts like montmorillonite clay or aluminum phenolate, known to favor ortho-alkylation, would be particularly advantageous for this transformation. rsc.orggoogle.com

This stepwise approach, starting with a readily available monosubstituted phenol and performing a second, highly regioselective alkylation, represents an efficient and controlled pathway to obtaining pure this compound.

An in-depth examination of the advanced synthetic methodologies for producing this compound reveals a landscape of sophisticated chemical strategies. These methods are designed to optimize efficiency, purity, and sustainability, addressing the challenges inherent in synthesizing complex substituted phenols.

1 Sequential Functionalization of Phenolic Precursors

The synthesis of this compound is strategically achieved through the sequential functionalization of a simpler phenolic precursor. The most common and logical pathway involves the Friedel-Crafts alkylation of 4-tert-butylphenol. wikipedia.orgslchemtech.com This approach leverages a readily available starting material and introduces the cyclopentyl group in a controlled manner.

The core of this transformation is an electrophilic aromatic substitution reaction. wikipedia.org The process begins with the activation of an alkylating agent, such as cyclopentene or a cyclopentyl halide, by a catalyst to generate a reactive cyclopentyl carbocation. This electrophile is then attacked by the electron-rich aromatic ring of 4-tert-butylphenol. The existing hydroxyl (-OH) and tert-butyl groups on the phenol ring direct the incoming cyclopentyl group primarily to the ortho position relative to the hydroxyl group, which is sterically less hindered than the position adjacent to the bulky tert-butyl group.

A variety of catalysts can facilitate this reaction, including:

Lewis acids: Traditional catalysts like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are highly effective. studentdoctor.net

Brønsted acids: Strong acids such as sulfuric acid can also be used. byjus.com

Solid acid catalysts: Heterogeneous catalysts like zeolites and acid-activated clays are increasingly used to simplify product purification and enable catalyst recycling. nih.gov

The reaction is typically performed in a non-polar, inert solvent to dissolve the reactants and facilitate the reaction while minimizing side reactions.

Catalytic Systems in the Synthesis of Substituted Phenols

2 Protecting Group Strategies in Complex Phenol Synthesis

In the synthesis of complex molecules like this compound, protecting groups are crucial tools to ensure chemoselectivity. oup.comorganic-chemistry.org The phenolic hydroxyl group presents two main challenges during Friedel-Crafts alkylation:

Acidity: The hydroxyl proton is acidic and can react with basic reagents or catalysts.

High Activating Nature: The -OH group is a powerful activating group, strongly directing electrophiles to the ortho and para positions and increasing the ring's nucleophilicity. This can lead to undesirable side reactions, such as O-alkylation (forming an ether) or polyalkylation, where multiple cyclopentyl groups are added to the ring. oup.com

To circumvent these issues, the hydroxyl group can be temporarily masked with a protecting group. This strategy involves a two-step sequence: protection before the key reaction and deprotection after. yale.edu

Common Protection Strategies:

Ether Formation: The phenol can be converted into an ether, such as a methyl ether or benzyl ether, through a Williamson ether synthesis. stackexchange.com These ether groups are generally stable under the acidic conditions of Friedel-Crafts alkylation.

Deprotection: After the cyclopentyl group has been successfully introduced, the protecting group is removed to regenerate the free phenol. Methyl ethers can be cleaved using strong reagents like boron tribromide (BBr₃), while benzyl ethers are conveniently removed under mild conditions via catalytic hydrogenolysis. stackexchange.comorganic-chemistry.orguchicago.edu

The use of protecting groups, while adding steps to the synthesis, provides critical control over the reaction's outcome, leading to higher yields of the desired product. yale.edusigmaaldrich.com

Chemical Transformations and Derivatization of 4 Tert Butyl 2 Cyclopentylphenol

Reactions at the Hydroxyl Group

The phenolic hydroxyl group is a primary site for a variety of chemical modifications, including etherification, esterification, and condensation reactions.

Etherification and Esterification Strategies

The conversion of the hydroxyl group of 4-tert-Butyl-2-cyclopentylphenol into ethers and esters is anticipated to proceed via standard synthetic methodologies. Etherification can likely be achieved through the Williamson ether synthesis, where the phenoxide, generated by treating the phenol (B47542) with a base such as sodium hydride or a carbonate, is reacted with an alkyl halide.

Esterification is expected to be readily accomplished by reacting this compound with carboxylic acids, acid chlorides, or acid anhydrides. The Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a potential route, though often less efficient for phenols. More commonly, acylation using an acid chloride or anhydride in the presence of a base like pyridine or triethylamine would be the preferred method for achieving high yields of the corresponding ester. The use of coupling agents can also facilitate the esterification with carboxylic acids under milder conditions.

Table 1: Representative Conditions for Etherification and Esterification of Phenols

| Transformation | Reagents and Conditions | Expected Product |

| Etherification | 1. NaH, THF 2. R-X (e.g., CH₃I, BnBr) | 4-tert-Butyl-2-cyclopentyl-1-alkoxybenzene |

| Esterification | RCOCl, Pyridine, CH₂Cl₂ | 4-tert-Butyl-2-cyclopentylphenyl acetate |

| (RCO)₂O, Et₃N, DCM | 4-tert-Butyl-2-cyclopentylphenyl alkanoate |

Condensation Reactions Involving the Phenolic Hydroxyl

The hydroxyl group of this compound can participate in condensation reactions. For instance, it can react with aldehydes and ketones under acidic or basic conditions. A notable example for substituted phenols is the reaction with formaldehyde to produce polymers or cyclic compounds like calixarenes. Given the substitution pattern of this compound, with one ortho position occupied by a cyclopentyl group and the para position by a tert-butyl group, condensation with formaldehyde would likely lead to linear oligomers or polymers, as the formation of traditional calixarenes is sterically hindered.

Functionalization of the Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic substitution by the electron-donating hydroxyl and alkyl groups. The directing effects of these substituents will govern the regioselectivity of these reactions.

Halogenation and Nitration Studies

Halogenation of this compound is expected to occur at the positions activated by the hydroxyl group, which are ortho and para to it. Since the para position is blocked by the tert-butyl group and one ortho position is occupied by the cyclopentyl group, electrophilic halogenation (e.g., with Br₂ in a suitable solvent) would be directed to the remaining vacant ortho position. The steric bulk of the adjacent cyclopentyl group might influence the reaction rate. nih.gov

Nitration of substituted phenols is a well-established transformation. researchgate.netrsc.org For this compound, nitration using standard reagents like nitric acid in sulfuric acid could be harsh and lead to side reactions, including oxidation or dealkylation. Milder nitrating agents, such as nitric acid in acetic acid or the use of tert-butyl nitrite, would likely be more effective and selective, favoring the introduction of a nitro group at the available ortho position. researchgate.net

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagent | Predicted Major Product |

| Bromination | Br₂, AcOH | 2-Bromo-4-tert-butyl-6-cyclopentylphenol |

| Nitration | HNO₃, H₂SO₄ (mild conditions) | 4-tert-Butyl-2-cyclopentyl-6-nitrophenol |

Introduction of Additional Carbon Substituents

The introduction of further carbon substituents onto the aromatic ring can be achieved through reactions such as Friedel-Crafts alkylation and acylation. However, the already substituted nature of the ring and the presence of the activating hydroxyl group can lead to challenges.

Friedel-Crafts alkylation with an alkyl halide and a Lewis acid catalyst would likely occur at the vacant ortho position. The choice of catalyst and reaction conditions would be crucial to avoid side reactions. Friedel-Crafts acylation, using an acyl chloride or anhydride with a Lewis acid, would also be expected to direct the acyl group to the available ortho position. The resulting ketone could then be a substrate for further transformations.

Transformations Involving the Cyclopentyl Moiety

The cyclopentyl group is generally less reactive than the phenolic hydroxyl and the aromatic ring. However, under certain conditions, it can undergo transformations.

Oxidation of the cyclopentyl group is a possibility. Strong oxidizing agents could potentially cleave the ring or oxidize it to a ketone or carboxylic acid, though this would likely require harsh conditions that might also affect other parts of the molecule. More selective oxidation might be achievable at the benzylic position of the cyclopentyl ring if it were, for example, a cyclopentenyl group.

Dehydrogenation of the cyclopentyl ring to a cyclopentenyl or even a cyclopentadienyl moiety is another potential transformation, which would likely require high temperatures and a suitable catalyst, such as palladium on carbon. nih.gov Such a reaction would significantly alter the electronic properties of the molecule by extending the conjugation.

Ring Expansion or Contraction Methodologies

While direct research on the ring expansion or contraction of the cyclopentyl moiety in this compound is not extensively documented, established synthetic methodologies can be applied to achieve these transformations. These reactions typically require prior functionalization of the cyclopentyl ring, such as oxidation to a ketone.

Ring Expansion: A common strategy to expand a five-membered ring to a six-membered one is the Tiffeneau–Demjanov rearrangement. This would first involve the oxidation of the cyclopentyl group to a cyclopentanone, followed by conversion to a cyanohydrin and subsequent reduction to a β-amino alcohol. Treatment with nitrous acid would generate an unstable diazonium salt, which, upon rearrangement, would yield a cyclohexanone derivative. This process would ultimately convert the cyclopentyl substituent into a cyclohexyl ring, offering a pathway to novel structural analogues.

Ring Contraction: To achieve ring contraction from a cyclopentyl to a cyclobutyl group, a Favorskii rearrangement could be employed. This would necessitate the conversion of a cyclopentanone intermediate (derived from the starting phenol) into an α-halo ketone. Treatment with a base would then induce a rearrangement to form a cyclobutanecarboxylic acid derivative, which could be further modified.

The table below summarizes potential methodologies for altering the cyclopentyl ring size.

| Transformation | Reagent Sequence | Intermediate | Expected Final Moiety |

| Ring Expansion | 1. Oxidation (e.g., CrO₃) 2. Tiffeneau–Demjanov Rearrangement (HCN, then LiAlH₄, then HNO₂) | 2-(4-tert-Butyl-2-hydroxyphenyl)cyclopentanone | 4-tert-Butyl-2-cyclohexylphenol |

| Ring Contraction | 1. Oxidation (e.g., CrO₃) 2. α-Halogenation (e.g., Br₂) 3. Favorskii Rearrangement (e.g., NaOEt) | 2-Bromo-2-(4-tert-Butyl-2-hydroxyphenyl)cyclopentanone | (4-tert-Butyl-2-hydroxyphenyl)cyclobutanecarboxylic acid |

Oxidation and Reduction of the Cyclopentyl Ring

The saturated cyclopentyl ring can undergo several oxidative transformations, while being generally resistant to reduction.

Oxidation and Dehydrogenation: Catalytic dehydrogenation presents a viable method for introducing unsaturation into the cyclopentyl ring. Using catalysts such as platinum, palladium, or chromium oxide on an alumina support at elevated temperatures, the cyclopentyl group can be converted into a cyclopentenyl group. google.com Under more forcing conditions, complete aromatization could potentially occur, leading to the formation of a terphenyl derivative, specifically 5'-tert-Butyl-3'-cyclopentyl-1,1':2',1''-terphenyl, though this would be a challenging transformation requiring significant energy input to overcome the loss of the phenolic hydroxyl group.

Direct oxidation of the C-H bonds on the cyclopentyl ring can also be achieved. Reagents like potassium permanganate or chromium-based oxidants can introduce hydroxyl or carbonyl functionalities, although these reactions may suffer from a lack of selectivity. vanderbilt.edu More modern methods, such as aerobic oxidation catalyzed by N-hydroxyphthalimide (NHPI), could offer a more controlled route to cyclopentanone or cyclopentanol derivatives. researchgate.net

Reduction: The cyclopentyl ring, being a saturated cycloalkane, is generally inert to standard reduction conditions. Hydrogenation reactions that reduce aromatic rings or other functional groups would leave the cyclopentyl moiety intact. Cleavage of the ring through hydrogenolysis is possible only under extremely harsh conditions and is not a common synthetic strategy.

The following table outlines potential oxidative transformations of the cyclopentyl group.

| Reaction Type | Catalyst / Reagent | Conditions | Potential Product |

| Catalytic Dehydrogenation | Cr₂O₃-Al₂O₃ or Pt/C | High Temperature (e.g., 450-550°C) | 4-tert-Butyl-2-cyclopentenylphenol |

| Aerobic Oxidation | N-hydroxyphthalimide (NHPI) / Co(II) catalyst | O₂, Acetonitrile, ~70°C | 4-tert-Butyl-2-(oxocyclopentyl)phenol |

| Permanganate Oxidation | KMnO₄ | Varies (Acidic/Basic/Neutral) | Mixture of hydroxylated/oxidized products |

Derivatization for Advanced Chemical Structures

The phenolic nature of this compound makes it an excellent substrate for reactions that build more complex molecular architectures, such as Mannich bases and macrocyclic or polymeric structures.

Synthesis of Phenolic Mannich Bases and Related Derivatives

The Mannich reaction is a powerful tool for the aminomethylation of acidic protons, particularly those on phenols ortho to the hydroxyl group. wikipedia.org In the case of this compound, the C4 (para) and C2 (ortho) positions are blocked by the alkyl substituents. Therefore, the Mannich reaction will proceed with high regioselectivity at the remaining open ortho position (C6).

This three-component reaction involves the phenol, a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine (such as dimethylamine, piperidine, or morpholine). organic-chemistry.org The reaction proceeds via the formation of an electrophilic iminium ion from the aldehyde and amine, which is then attacked by the electron-rich phenol ring to yield the corresponding Mannich base. These derivatives are valuable as synthetic intermediates and have applications in various fields of chemistry.

The table below details the reactants and expected products for the Mannich reaction on this compound.

| Aldehyde | Amine | Product Name |

| Formaldehyde | Dimethylamine | 4-tert-Butyl-2-cyclopentyl-6-((dimethylamino)methyl)phenol |

| Formaldehyde | Morpholine | 4-tert-Butyl-2-cyclopentyl-6-(morpholinomethyl)phenol |

| Formaldehyde | Piperidine | 4-tert-Butyl-2-cyclopentyl-6-(piperidin-1-ylmethyl)phenol |

| Benzaldehyde | Aniline | 4-tert-Butyl-2-cyclopentyl-6-(phenyl(phenylamino)methyl)phenol |

Formation of Macrocyclic or Polymeric Scaffolds

Phenols are key building blocks for macrocycles like calixarenes and for phenolic resins. wikipedia.org The substitution pattern of this compound significantly influences its ability to form these structures.

Macrocyclization: Calixarenes are cyclic oligomers typically formed from the base- or acid-catalyzed condensation of a p-alkylphenol with formaldehyde. nih.gov The classic example uses p-tert-butylphenol to create p-tert-butylcalix[n]arenes, where 'n' is commonly 4, 6, or 8. For this compound, the presence of the bulky cyclopentyl group at an ortho position introduces significant steric hindrance. This hindrance would likely impede the cyclization process required to form a well-defined calixarene structure. Instead of a cyclic oligomer, the condensation reaction is more likely to result in the formation of linear oligomers or low-molecular-weight polymers.

Polymerization: The same condensation reaction with formaldehyde that fails to produce calixarenes can be used to generate linear phenolic resins. In this process, this compound units would be linked by methylene bridges, primarily at the C6 position, creating a linear polymer. Such polymers could have interesting material properties due to the bulky and hydrophobic nature of the alkyl substituents.

Another potential route to polymers is through oxidative coupling. While phenols like 2,6-dimethylphenol can be polymerized to form poly(phenylene oxide), the steric bulk of the cyclopentyl group at the C2 position and the tert-butyl group at the C4 position in this compound would likely inhibit this type of polymerization.

The table below contrasts the condensation products of p-tert-butylphenol with the expected products from this compound.

| Starting Phenol | Key Substituents | Condensation with Formaldehyde | Predominant Product Type |

| p-tert-Butylphenol | para: tert-Butyl | Base or Acid Catalysis | Cyclic Oligomers (Calixarenes) |

| This compound | para: tert-Butyl, ortho: Cyclopentyl | Base or Acid Catalysis | Linear Oligomers / Polymers |

Theoretical and Computational Studies of 4 Tert Butyl 2 Cyclopentylphenol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-tert-Butyl-2-cyclopentylphenol, these methods provide insights into electron distribution, molecular orbital energies, and reactivity indicators.

Density Functional Theory (DFT) for Molecular Orbitals and Energetics

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of many-electron systems. The B3LYP functional combined with a suitable basis set, such as 6-311G(d,p), is commonly employed for phenolic compounds to achieve a balance between accuracy and computational cost.

Calculations for this compound would typically start with a geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial parameter, as it provides a measure of the molecule's chemical reactivity and kinetic stability. nih.govnih.gov A smaller gap generally implies higher reactivity.

The distribution of these frontier molecular orbitals is also significant. For a substituted phenol (B47542) like this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring and the oxygen atom, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, would be distributed more across the aromatic ring, representing the regions susceptible to nucleophilic attack.

Table 1: Calculated DFT Energetics for this compound

| Parameter | Value (Hartree) | Value (eV) |

|---|---|---|

| Total Energy | -735.12345 | -19998.98 |

| HOMO Energy | -0.21567 | -5.87 |

| LUMO Energy | -0.04321 | -1.17 |

Note: The data in this table is illustrative and represents typical values for similar phenolic compounds calculated using DFT methods.

Ab Initio Methods for High-Accuracy Calculations

For even greater accuracy, ab initio methods, which are based on first principles without empirical parameterization, can be utilized. Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation than standard DFT functionals.

These high-accuracy calculations are computationally intensive and are often used to benchmark DFT results or to investigate specific aspects, such as the precise energy of intramolecular hydrogen bonds or the rotational barriers of the substituent groups (the tert-butyl and cyclopentyl moieties). For this compound, ab initio calculations would refine the understanding of the subtle electronic effects of the alkyl substituents on the phenol ring.

Molecular Dynamics Simulations for Conformational Analysis

The tert-butyl and cyclopentyl groups of this compound are not static; they can rotate and flex, leading to various molecular conformations. Molecular Dynamics (MD) simulations are employed to explore the conformational landscape of the molecule over time. nih.gov

By simulating the motion of atoms under a given force field (e.g., AMBER, CHARMM), MD simulations can identify the most stable, low-energy conformations and the energy barriers between them. upenn.edu For this compound, a key area of interest would be the rotational orientation of the cyclopentyl group relative to the phenol ring and the orientation of the hydroxyl proton. These simulations can reveal the most probable spatial arrangement of the molecule, which is crucial for understanding its interactions with other molecules. The results of such simulations are often visualized through Ramachandran-like plots or by clustering the trajectory to identify dominant conformational states.

Table 2: Key Conformational Dihedrals in this compound

| Dihedral Angle | Description | Predicted Stable Range (Degrees) |

|---|---|---|

| C1-C2-C(cyclopentyl)-C(cyclopentyl) | Rotation of cyclopentyl group relative to the ring | 45 - 75 |

Note: The data in this table is illustrative, based on general principles of conformational analysis for substituted phenols.

Prediction of Spectroscopic Properties from First Principles

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

For this compound, DFT calculations can be used to compute the vibrational frequencies corresponding to its infrared (IR) and Raman spectra. nih.gov The calculated frequencies and intensities help in assigning the peaks observed in experimental spectra to specific molecular vibrations, such as the O-H stretch, aromatic C-H stretches, and the bending modes of the alkyl groups.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predictions are invaluable for confirming the molecular structure and for assigning specific resonances in the experimental NMR spectrum.

Table 3: Predicted Vibrational and NMR Data for this compound

| Spectroscopic Data | Predicted Value | Assignment |

|---|---|---|

| IR Frequency (cm⁻¹) | ~3600 | O-H stretch (free) |

| IR Frequency (cm⁻¹) | ~2950 | C-H stretch (tert-butyl) |

| ¹H NMR Chemical Shift (ppm) | 6.8 - 7.2 | Aromatic protons |

Note: These are representative values. Actual values depend on the specific computational method, basis set, and solvent model used.

Structure-Property Relationship Studies via QSAR/QSPR (excluding biological activity)

Quantitative Structure-Property Relationship (QSPR) models aim to correlate the structural or computational descriptors of a molecule with its physicochemical properties. For this compound, QSPR studies could focus on properties like boiling point, solubility, or lipophilicity (logP).

Descriptors for these models are derived from the computationally determined structure and electronic properties. These can include molecular weight, solvent-accessible surface area, dipole moment, and polarizability. nih.gov By developing a mathematical model that links these descriptors to a specific property for a series of related phenol compounds, the property of a new or unmeasured compound can be predicted.

For instance, the lipophilicity of this compound is expected to be significant due to the large nonpolar tert-butyl and cyclopentyl groups. ontosight.ai A QSPR model could precisely quantify this based on calculated molecular surface areas and electronic parameters.

Computational Design of Novel Derivatives and Reaction Pathways

The computational models developed for this compound can be extended to design novel derivatives with tailored properties. By systematically modifying the substituent groups in silico (e.g., changing the size of the cycloalkyl group or altering the substitution pattern on the phenol ring), chemists can predict how these changes would affect the molecule's electronic and physical properties before attempting a synthesis.

Furthermore, computational chemistry can be used to explore potential reaction pathways for the synthesis of this compound or its derivatives. By calculating the transition state energies for different proposed reaction mechanisms, the most energetically favorable and, therefore, most likely synthetic route can be identified. This can save significant time and resources in the laboratory. For example, the mechanism of Friedel-Crafts alkylation to introduce the cyclopentyl group could be modeled to optimize reaction conditions.

Information Regarding this compound Is Not Available

Following a comprehensive review of available scientific literature, it has been determined that specific research data on the environmental chemical fate and degradation of This compound is not available. The requested topics, including photodegradation, chemical degradation, biodegradation, and soil adsorption/desorption behavior, lack dedicated studies for this particular chemical compound.

The existing body of research focuses extensively on a related but structurally different compound, 4-tert-butylphenol (B1678320) (4-t-BP) . Studies on 4-t-BP cover its degradation in aquatic systems, its breakdown by microorganisms, and its stability under various environmental conditions. However, due to the differences in chemical structure between 4-tert-butylphenol and this compound—specifically the presence of a cyclopentyl group on the phenol ring—these findings cannot be accurately extrapolated to describe the environmental behavior of this compound.

Therefore, it is not possible to provide a scientifically accurate article on the environmental fate and degradation of this compound based on the currently available information.

Future Research Directions and Emerging Areas for 4 Tert Butyl 2 Cyclopentylphenol

Development of Advanced and Sustainable Synthetic Strategies

Future research will likely focus on developing more efficient, environmentally benign, and economically viable methods for the synthesis of 4-tert-Butyl-2-cyclopentylphenol and its derivatives. Traditional synthesis of substituted phenols often involves harsh reaction conditions and the use of hazardous reagents. google.com The principles of green chemistry are increasingly guiding the development of new synthetic pathways. nih.gov

Key areas of development include:

Catalytic Systems: The exploration of novel catalysts, such as mesoporous molecular sieves like HAlMCM-41, could offer higher selectivity and yield, reducing the formation of unwanted byproducts. google.com The use of metal-based catalysts, for instance, copper-catalyzed reactions, for the regioselective synthesis of substituted phenols is another promising avenue. nih.gov

Green Solvents and Reagents: A shift towards the use of greener solvents, such as ionic liquids or supercritical CO2, can significantly reduce the environmental footprint of the synthesis process. patsnap.com Research into using more benign alkylating agents is also a critical area of focus. uobasrah.edu.iq

Process Intensification: Techniques like microwave-assisted synthesis and continuous flow processing can lead to shorter reaction times, reduced energy consumption, and improved process control. jddhs.com

Regioselective Synthesis: Developing methods that offer complete regiochemical control is paramount for producing specific isomers of polysubstituted phenols, which can have vastly different properties and applications. oregonstate.edumcgill.ca One-pot synthesis strategies, such as Robinson annulation followed by in situ dehydrofluorination and tautomerization, are being explored for the efficient production of disubstituted phenols. acs.org

| Synthetic Strategy | Potential Advantage for this compound Synthesis |

| Mesoporous Catalysts | Increased selectivity, higher yields, and reduced byproducts. |

| Green Solvents | Reduced use of volatile organic compounds (VOCs) and environmental impact. |

| Microwave-Assisted Synthesis | Faster reaction times and lower energy consumption. |

| Regioselective Methods | Precise control over the substitution pattern to yield specific isomers. |

Exploration of Novel Applications in Functional Materials and Nanotechnology

The unique molecular architecture of this compound, with its bulky hydrophobic groups and a polar hydroxyl group, makes it an interesting candidate for the development of new functional materials and applications in nanotechnology. Phenolic compounds are known for their antioxidant properties, which are valuable for stabilizing polymers. ontosight.ai

Future research could explore:

Polymer Science: The monofunctional nature of similar compounds like 4-tert-butylphenol (B1678320) allows them to act as chain stoppers to control molecular weight in polymers such as polycarbonates and epoxy resins. wikipedia.org The specific steric hindrance provided by the cyclopentyl group in this compound could be harnessed to fine-tune polymer properties.

Nanomaterials: The amphiphilic nature of this molecule could be exploited for the creation of self-assembled nanostructures. These could find use in various nanotechnology applications, including the development of novel surfactants and emulsifiers. wikipedia.orgsgsaxys.com

Functional Coatings and Resins: Alkylphenols are used in the production of phenolic resins and as components in coatings. wikipedia.org The distinct properties of this compound could lead to the development of high-performance materials with enhanced thermal stability, chemical resistance, or other desirable characteristics.

Integration with Artificial Intelligence and Machine Learning for Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the design and discovery of new molecules with desired properties. soken.ac.jpnih.govgithub.io

For this compound, these technologies can be applied to:

Predictive Modeling: ML models can be trained on existing data to predict the physicochemical properties, bioactivities, and potential applications of novel derivatives of this compound. specialchem.comresearchgate.netresearchgate.netnih.gov This can significantly reduce the time and cost associated with experimental screening.

De Novo Design: Generative ML models can design new molecules from scratch that are optimized for specific functions. github.io This could lead to the discovery of new derivatives of this compound with enhanced antioxidant capabilities or improved performance as polymer additives.

Synthesis Planning: AI can be used to devise the most efficient and sustainable synthetic routes for new compounds, taking into account factors like reaction yield, cost of starting materials, and environmental impact. soken.ac.jp

| AI/ML Application | Potential Impact on this compound Research |

| Property Prediction | Rapidly screen virtual libraries of derivatives for desired characteristics. |

| De Novo Design | Generate novel molecular structures with optimized performance. |

| Synthesis Planning | Identify the most efficient and sustainable manufacturing processes. |

Investigation of its Role in Complex Chemical Systems and Self-Assembly

The amphiphilic character of this compound, arising from its hydrophilic phenol (B47542) head and bulky hydrophobic tail (tert-butyl and cyclopentyl groups), suggests a propensity for self-assembly in various media. nih.gov Understanding and controlling this behavior is a key area for future research.

Supramolecular Chemistry: The study of non-covalent interactions, such as hydrogen bonding and π-π stacking, will be crucial to understanding how molecules of this compound interact to form larger, ordered structures. ebrary.netnumberanalytics.com

Self-Assembled Monolayers and Micelles: Research could focus on the formation of monolayers at interfaces or micelles in solution. These structures could have applications in areas such as surface modification, emulsification, and the encapsulation and delivery of other molecules.

Complex Formulations: Investigating the behavior of this compound in complex mixtures, such as in formulations for coatings, adhesives, or personal care products, could reveal synergistic effects and lead to improved product performance. wikipedia.org

Methodological Advancements in Analytical Characterization and Structural Biology (non-human)

As new derivatives and applications of this compound are explored, the development of advanced analytical techniques for their characterization will be essential.

Chromatographic and Spectroscopic Techniques: Advanced chromatographic methods, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS), will be vital for the separation, identification, and quantification of isomers and trace impurities. nih.govnih.govmdpi.com Techniques like proton magnetic resonance can also aid in the characterization of alkylphenols. acs.org

Structural Elucidation: For novel derivatives, sophisticated techniques will be required to determine their precise three-dimensional structures, which is crucial for understanding their properties and interactions.

Non-Human Structural Biology: To understand the mode of action of this compound and its derivatives in potential applications, for example as agrochemicals, structural biology studies on non-human target proteins could be undertaken. This would involve determining the crystal structure of the compound bound to its target, providing insights for the rational design of more effective molecules.

Q & A

Q. What experimental protocols are recommended for synthesizing 4-tert-Butyl-2-cyclopentylphenol with high purity?

To achieve high-purity synthesis, employ column chromatography for separation and GC (Gas Chromatography) for purity validation. Use tert-butyl and cyclopentyl precursors under controlled Friedel-Crafts alkylation conditions, optimizing reaction time and temperature to minimize side products. Post-synthesis, verify purity (>98%) via GC-MS, referencing protocols for structurally similar tert-butylphenols .

Q. Which analytical techniques are critical for characterizing this compound’s molecular structure?

Combine NMR (¹H and ¹³C) to confirm substituent positions and stereochemistry, supplemented by FT-IR for functional group analysis (e.g., phenolic -OH stretch at ~3200 cm⁻¹). High-resolution mass spectrometry (HRMS) can validate molecular weight (C₁₅H₂₂O), while HPLC with UV detection ensures batch consistency .

Q. How should preliminary toxicity screening be designed for this compound?

Follow OECD Test Guideline 471 (bacterial reverse mutation assay, e.g., Ames test) under GLP conditions using S. typhimurium strains (TA98, TA100) to assess mutagenicity. Include both metabolic activation (S9 fraction) and non-activation phases, with positive controls (e.g., sodium azide) and dose ranges (0.1–5000 µg/plate). Negative results in Ames tests do not preclude further cytogenicity studies (e.g., in vitro chromosome aberration assays) .

Advanced Research Questions

Q. What methodologies resolve contradictory genotoxicity data between in vitro and in vivo models?

Discrepancies often arise from metabolic differences or bioavailability. Use comparative metabolomics (LC-MS/MS) to identify active metabolites in vivo. Cross-validate with micronucleus tests in rodent models (OECD 474) and transcriptomic analysis (RNA-seq) to detect DNA damage pathways (e.g., p53 activation). Statistical tools like Bland-Altman plots can quantify inter-assay variability .

Q. How can the environmental persistence of this compound be evaluated?

Conduct photodegradation studies under simulated sunlight (λ > 290 nm) with HPLC monitoring degradation kinetics. For hydrolysis, test pH-dependent stability (pH 4–9) at 25°C and 50°C. Use QSAR models to predict biodegradation half-lives and identify potential metabolites via high-resolution orbitrap MS .

Q. What advanced spectroscopic techniques elucidate its interaction with biological targets?

Surface plasmon resonance (SPR) quantifies binding affinity to proteins (e.g., estrogen receptors). Pair with molecular dynamics simulations to map binding pockets. Synchrotron-based X-ray crystallography or cryo-EM may resolve structural interactions at atomic resolution, though crystallization of phenolic compounds requires co-solvents like PEG .

Q. How do steric effects of the tert-butyl and cyclopentyl groups influence reactivity?

Perform DFT calculations (e.g., B3LYP/6-311G**) to model electron density and steric hindrance. Compare reaction rates with less hindered analogs (e.g., 4-methyl-2-cyclopentylphenol) in electrophilic substitution reactions. Experimental validation via kinetic studies (UV-Vis monitoring) under varying temperatures can corroborate computational findings .

Data Contradiction and Validation Strategies

- Case Example : If Ames test results conflict with mammalian cell assays, replicate studies using identical test material batches (purity ≥99%) and standardized protocols (e.g., OECD 473 for micronucleus tests). Apply meta-analysis to pooled datasets to identify confounding factors (e.g., solvent toxicity) .

- Statistical Tools : Use Cohen’s kappa for inter-laboratory agreement and hierarchical clustering to group similar toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.